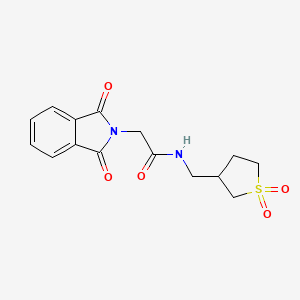

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[(1,1-dioxothiolan-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c18-13(16-7-10-5-6-23(21,22)9-10)8-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-4,10H,5-9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVJJNSEQPKTCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

| Property | Value |

|---|---|

| CAS Number | 1226448-15-2 |

| Molecular Formula | C₁₄H₁₆N₂O₅S |

| Molecular Weight | 324.35 g/mol |

This compound primarily acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels . The activation of these channels modulates neuronal excitability and influences various signaling pathways associated with G protein-coupled receptors (GPCRs) .

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit antioxidant properties. For instance, some derivatives have shown significant scavenging activity against free radicals in vitro, suggesting potential neuroprotective effects . The compound's ability to mitigate oxidative stress may be linked to its structural features, which facilitate interactions with reactive species.

Acetylcholinesterase Inhibition

The compound has been evaluated for its acetylcholinesterase (AChE) inhibitory activity , which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. In vitro assays demonstrated that related compounds exhibited promising AChE inhibition, indicating that this compound may possess similar properties .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

- Neuroprotective Effects : In a study involving irradiated mice, compounds with similar structures demonstrated protective effects against gamma irradiation-induced brain damage by reducing oxidative stress markers and improving behavioral outcomes .

- Anticancer Activity : Compounds within the same chemical family have shown promising antiproliferative activities against various cancer cell lines. For example, certain derivatives inhibited cell growth in breast and colon cancer models through mechanisms involving apoptosis induction and cell cycle arrest .

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| Antioxidant | Scavenging activity against free radicals |

| AChE Inhibition | Potential for neuroprotective applications |

| Anticancer | Inhibition of cancer cell proliferation |

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is , and it features several functional groups that contribute to its reactivity and biological activity. The presence of trifluoromethyl groups enhances lipophilicity, while the azabicyclo structure may influence its interaction with biological targets.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with various biological targets, particularly in the realm of neuropharmacology and oncology.

Case Study: Neuropharmacological Activity

Research has indicated that derivatives of similar structures exhibit significant activity on neurotransmitter systems, particularly dopamine and serotonin receptors. This compound's unique structure may enhance its efficacy and selectivity in targeting these pathways.

Anticancer Research

Preliminary studies suggest that the compound may possess anticancer properties, potentially functioning as an inhibitor of tumor growth through mechanisms involving apoptosis and cell cycle regulation.

Case Study: In Vitro Anticancer Activity

In vitro assays have demonstrated that compounds with similar cyclobutene-dione moieties exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The specific effects of this compound are currently under investigation.

Chemical Biology

The unique structural features of this compound allow for its use as a probe in chemical biology studies, particularly in understanding protein-ligand interactions.

Case Study: Protein Binding Studies

Research utilizing fluorescent tagging has shown that compounds with similar frameworks can effectively bind to specific proteins involved in cellular signaling pathways, providing insights into their biological roles.

Comparison with Similar Compounds

Research Findings and Implications

- Antioxidant Potential: Dioxoisoindoline derivatives exhibit radical-scavenging activity (e.g., 1b in , IC₅₀ = 35 µM). The target compound’s sulfone group may further modulate redox activity .

- Enzyme Interactions : Molecular docking predicts that dioxoisoindoline-acetamides bind to MAO B and COX-2 via π-π stacking and hydrogen bonding . The sulfone group could introduce additional polar interactions .

- Toxicity Considerations : Sulfones generally exhibit lower cytotoxicity than thioethers, as seen in comparative studies of N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide (1b) vs. its reduced analogs .

Q & A

What are the optimal synthetic routes and purification strategies for N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide?

Level : Basic

Methodological Answer :

The synthesis typically involves multi-step reactions, including:

- Acylation : Coupling 1,3-dioxoisoindoline with a tetrahydrothiophene-derived intermediate using reagents like acetic anhydride or acid chlorides under controlled pH (6.5–7.5) and temperatures (40–60°C) .

- Oxidation : Introducing the dioxido group on the tetrahydrothiophene ring using hydrogen peroxide or potassium permanganate in polar aprotic solvents (e.g., DMF) .

- Purification : High-Performance Liquid Chromatography (HPLC) with C18 columns or recrystallization from methanol/acetone mixtures (1:1 v/v) to achieve >95% purity. Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical for structural validation .

How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Level : Advanced

Methodological Answer :

- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to mitigate twinning or disorder issues common in flexible acetamide derivatives .

- Refinement with SHELXL : Employ iterative cycles of least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. For disordered regions, apply PART and EADP instructions in SHELXL .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury for visualizing hydrogen-bonding networks. Example: Twinning in tetrahydrothiophene rings can be resolved using TWIN/BASF commands .

What experimental designs are recommended for assessing biological activity against enzyme targets?

Level : Advanced

Methodological Answer :

- In vitro assays : Use fluorescence-based enzymatic inhibition assays (e.g., acetylcholinesterase or kinase targets) with IC50 determination via dose-response curves (0.1–100 µM range). Include controls like donepezil for validation .

- Molecular Docking : Perform docking studies (AutoDock Vina) using crystal structures from the PDB (e.g., 4EY7 for kinase targets). Prioritize binding poses with the lowest RMSD (<2.0 Å) and validate via molecular dynamics (MD) simulations (NAMD, 100 ns trajectories) .

How can conflicting spectral data (e.g., NMR vs. MS) be reconciled during structural analysis?

Level : Advanced

Methodological Answer :

- Cross-Validation : Compare 2D NMR (HSQC, HMBC) to confirm connectivity, especially for isoindolinone carbonyls (δ ~170 ppm in 13C NMR) and tetrahydrothiophene methylene protons (δ 3.1–3.5 ppm in 1H NMR) .

- High-Resolution MS : Use ESI-TOF to resolve mass discrepancies (e.g., [M+H]+ calculated for C16H17N2O5S: 373.09; observed: 373.08). Adjust for isotopic patterns (e.g., Cl/Br-containing analogs) .

What strategies optimize regioselectivity in reactions involving the tetrahydrothiophene ring?

Level : Advanced

Methodological Answer :

- Steric and Electronic Control : Use bulky directing groups (e.g., 4-fluorobenzyl) to bias substitution at the 3-position of the tetrahydrothiophene ring. DFT calculations (Gaussian 16) can predict transition-state energies for competing pathways .

- Catalytic Methods : Employ Pd-catalyzed C–H activation (e.g., with Pd(OAc)2 and pyridine ligands) for selective functionalization, monitored via in situ IR spectroscopy .

How are computational methods applied to predict SAR for derivatives of this compound?

Level : Advanced

Methodological Answer :

- QSAR Modeling : Use MOE or Schrödinger to build 3D-QSAR models with descriptors like logP, polar surface area, and H-bond acceptors. Train models on datasets of analogs (e.g., 20 derivatives with IC50 values) .

- Free-Energy Perturbation (FEP) : Calculate ΔΔG for binding affinity changes upon substituent modification (e.g., replacing 4-methoxyphenoxy with naphthalenyl) .

What chromatographic techniques resolve isomeric byproducts during synthesis?

Level : Basic

Methodological Answer :

- HPLC : Use chiral columns (Chiralpak IA) with hexane/isopropanol (85:15) to separate enantiomers. For diastereomers, reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) achieve baseline separation .

- Crystallization : Exploit differential solubility of isomers in ethanol/water mixtures (e.g., 70:30 v/v) at 4°C for selective crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.